molecular formula C7H12FNO B13014622 9-Fluoro-3-oxa-7-azabicyclo[3.3.1]nonane

9-Fluoro-3-oxa-7-azabicyclo[3.3.1]nonane

Cat. No.: B13014622
M. Wt: 145.17 g/mol
InChI Key: XDYYTHQYDUKBMN-UHFFFAOYSA-N
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Description

9-Fluoro-3-oxa-7-azabicyclo[331]nonane is a bicyclic compound with a unique structure that includes a fluorine atom, an oxygen atom, and a nitrogen atom within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Fluoro-3-oxa-7-azabicyclo[3.3.1]nonane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a fluorinated amine with an epoxide, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of a base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

9-Fluoro-3-oxa-7-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while substitution reactions can introduce various functional groups into the bicyclic framework.

Scientific Research Applications

9-Fluoro-3-oxa-7-azabicyclo[3.3.1]nonane has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 9-Fluoro-3-oxa-7-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The bicyclic structure also contributes to its stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 9-Fluoro-3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride
  • tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The combination of fluorine, oxygen, and nitrogen within the bicyclic structure makes it a versatile compound for various applications.

Properties

Molecular Formula

C7H12FNO

Molecular Weight

145.17 g/mol

IUPAC Name

9-fluoro-3-oxa-7-azabicyclo[3.3.1]nonane

InChI

InChI=1S/C7H12FNO/c8-7-5-1-9-2-6(7)4-10-3-5/h5-7,9H,1-4H2

InChI Key

XDYYTHQYDUKBMN-UHFFFAOYSA-N

Canonical SMILES

C1C2COCC(C2F)CN1

Origin of Product

United States

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